Apigenin 7-O-(2G-rhamnosyl)gentiobioside
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Overview
Description
Apigenin 7-O-(2G-rhamnosyl)gentiobioside: is a flavonoid glycoside derived from the plant Lonicera gracilipes var. glandulosa It belongs to the class of flavones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside typically involves the glycosylation of apigenin with the appropriate sugar donors. The process can be summarized as follows:
Glycosylation Reaction: Apigenin is reacted with a glycosyl donor, such as 2G-rhamnosyl-gentiobioside, in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) or a Lewis acid.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to prevent degradation of the sensitive glycoside bonds.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including:
Plant Extraction: Extracting the compound directly from using solvents like ethanol or methanol.
Biotransformation: Utilizing microbial or enzymatic systems to convert apigenin or its precursors into the desired glycoside.
Fermentation: Employing genetically engineered microorganisms capable of producing the compound in large quantities through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Apigenin 7-O-(2G-rhamnosyl)gentiobioside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the sugar moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones, oxidized flavonoid derivatives
Reduction: Reduced flavonoid glycosides
Substitution: Alkylated or acylated glycosides
Scientific Research Applications
Chemistry
In chemistry, Apigenin 7-O-(2G-rhamnosyl)gentiobioside is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products. Its unique structure makes it a valuable tool for understanding the reactivity and stability of glycosidic bonds.
Biology
Biologically, this compound exhibits various activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Research has shown its promise in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry
Industrially, this compound is explored for its use in the development of natural health products, dietary supplements, and cosmetics. Its antioxidant properties make it a valuable ingredient in formulations aimed at protecting against oxidative stress.
Mechanism of Action
The mechanism of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits the growth of pathogens.
Cancer Therapy: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Apigenin: The aglycone form of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, lacking the sugar moiety.
Luteolin 7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin 3-O-rutinoside: A flavonoid glycoside known for its strong antioxidant activity.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and bioavailability compared to its aglycone form. This glycosylation also modulates its biological activity, making it more effective in certain applications.
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOPDILLGIDKLW-KDGNLIIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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